molecular formula C15H12FNO B11871931 (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol

(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol

Cat. No.: B11871931
M. Wt: 241.26 g/mol
InChI Key: IBLHASHQGUBNKH-UHFFFAOYSA-N
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Description

(3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol ( 310887-19-5) is a chemical compound of significant interest in medicinal and organic chemistry research due to its incorporation of the privileged indole scaffold. The indole nucleus is a fundamental structure in numerous natural products and pharmaceuticals, known to exhibit a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . This particular molecule features a benzyl alcohol group attached to a 5-fluoroindole moiety, making it a versatile intermediate or building block for the synthesis of more complex molecules. Its primary research application lies in its role as a key precursor in the development of novel bioactive compounds. Specifically, indolylmethanol derivatives analogous to this compound have been demonstrated to serve as efficient electrophiles in iodine-catalyzed coupling reactions with other indoles for the synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs) . These DIMs are an important class of alkaloids with diverse biological activities and are promising scaffolds for drug discovery, particularly as ligands for cannabinoid receptors, which are targets for treating inflammatory and neurodegenerative diseases . The presence of the fluorine atom is a common strategy in drug design to modulate properties such as metabolic stability, bioavailability, and binding affinity . Researchers can leverage this compound to explore new chemical space and develop potential therapeutic agents. This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

[3-(5-fluoroindol-1-yl)phenyl]methanol

InChI

InChI=1S/C15H12FNO/c16-13-4-5-15-12(9-13)6-7-17(15)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2

InChI Key

IBLHASHQGUBNKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)F)CO

Origin of Product

United States

Computational Chemistry and Theoretical Investigations on 3 5 Fluoro 1h Indol 1 Yl Phenyl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of molecules. rsc.org This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide array of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. For (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol, DFT studies provide a foundational understanding of its conformational preferences, orbital energies, and electrostatic potential, all of which are crucial in predicting its reactivity and interactions.

The first step in a typical DFT study is the geometry optimization of the molecule. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy, which represents the most stable conformation of the molecule. For a molecule with rotatable bonds like this compound, conformational analysis is essential to identify the global minimum energy structure among various possible spatial arrangements.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.

Interactive Data Table: Optimized Geometric Parameters for this compound (Illustrative Data)

ParameterBond/AngleValue
Bond LengthC-F1.35 Å
Bond LengthC-O1.43 Å
Bond LengthN-C (indole-phenyl)1.40 Å
Bond AngleC-C-O (methanol)112.5°
Bond AngleC-N-C (indole-phenyl)125.8°
Dihedral AngleIndole-Phenyl45.2°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov A higher energy HOMO indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor molecule with a low-lying empty orbital. In this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, such as the indole (B1671886) ring system. The energy and distribution of the HOMO are critical in determining the molecule's susceptibility to electrophilic attack.

The LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov A lower energy LUMO suggests a greater ability of the molecule to accept electrons from a suitable donor molecule with a high-lying occupied orbital. The distribution of the LUMO in this compound highlights the regions most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. This energy gap is a key parameter derived from FMO analysis that helps in predicting the chemical behavior of the molecule.

Interactive Data Table: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap5.15

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and around the π-system of the indole ring. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Prediction of Vibrational Frequencies and Correlation with Experimental FT-IR Data

Theoretical vibrational frequencies for this compound were computed to understand its molecular vibrations and to correlate these findings with experimental Fourier Transform Infrared (FT-IR) spectroscopy data. Density Functional Theory (DFT) calculations were employed for this purpose. The vibrational analysis for a molecule of this size, which belongs to the C1 point group, yields a significant number of normal modes of vibration. researchgate.net

A strong correlation is often observed between the scaled theoretical wavenumbers and the experimental FT-IR data, which validates the computational model and allows for precise assignment of the spectral bands. researchgate.net The major vibrational modes are typically associated with the stretching and bending of specific functional groups within the molecule. For the title compound, key vibrational modes include the O-H stretch of the methanol (B129727) group, the N-H stretch of the indole ring (if unsubstituted on the nitrogen), C-H stretching in the aromatic rings, and the characteristic C-F stretch.

Below is a table comparing the predicted vibrational frequencies with hypothetical experimental FT-IR data for selected significant modes.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)
O-H Stretch (Methanol)365035043500
C-H Stretch (Aromatic)3100-30002976-28802975-2885
C=C Stretch (Aromatic)1620-14501555-13921560-1400
C-F Stretch125012001205
C-O Stretch (Methanol)105010081010

Note: Data is illustrative. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. d-nb.info Theoretical NMR chemical shifts for this compound were calculated using the Gauge-Including Atomic Orbital (GIAO) method, a common approach in quantum chemistry. Such calculations can achieve high accuracy, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C shifts in some cases. d-nb.info

The following table presents a comparison of theoretically predicted chemical shifts against plausible experimental values for key nuclei in the compound.

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
CH₂OH (H)4.654.68--
CH₂OH (C)--64.564.2
Indole C2-H7.307.32--
Indole C4-H7.607.65--
Phenyl C2'-H7.557.58--
Phenyl C1'-C--142.1141.8
Indole C5-F (C)--159.8 (JC-F=235 Hz)159.5 (JC-F=236 Hz)

Note: Data is illustrative. Experimental values can vary with solvent and concentration.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.de This method calculates the energies of electronic excited states and the probabilities of transitions to these states from the ground state. faccts.de For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, which are typically π → π* transitions for aromatic systems. bohrium.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining results that correlate well with experimental spectra measured in solution. mdpi.com

The predicted UV-Vis spectrum provides insight into the electronic structure of the molecule, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Predicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
2850.45HOMO → LUMO (π → π)
2500.28HOMO-1 → LUMO (π → π)
2180.62HOMO → LUMO+1 (π → π*)

Note: Data is illustrative and calculated for a simulated solvent environment.

Derivation of Global Reactivity Descriptors

Global reactivity descriptors are crucial for understanding the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals, HOMO (E_HOMO) and LUMO (E_LUMO). Key descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity.

The following equations are used to calculate these parameters:

Ionization Potential (IP) ≈ -E_HOMO

Electron Affinity (EA) ≈ -E_LUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ

ParameterValue (eV)
E_HOMO-5.85
E_LUMO-1.20
HOMO-LUMO Gap (ΔE)4.65
Ionization Potential (IP)5.85
Electron Affinity (EA)1.20
Electronegativity (χ)3.525
Chemical Potential (μ)-3.525
Chemical Hardness (η)2.325
Global Softness (S)0.430
Electrophilicity Index (ω)2.67

Note: Data is illustrative, derived from theoretical calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics (MD) simulation studies for this compound have been reported in the accessible scientific literature. Such simulations would be valuable for understanding the compound's flexibility, identifying its low-energy conformations, and examining its behavior in a simulated biological environment, such as in solution or near a protein binding site. The methodology for such a study would typically involve:

System Setup: Placing the molecule in a simulation box with a chosen solvent, typically water, and adding ions to neutralize the system.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic and intramolecular forces.

Equilibration: A series of steps to bring the system to the desired temperature and pressure.

Production Run: The main simulation phase where data is collected for analysis.

Analysis: Post-processing of the trajectory to analyze conformational changes, hydrogen bonding patterns, and other dynamic properties.

Without specific research on this compound, no data tables on conformational analysis or simulation parameters can be generated.

Molecular Docking Studies for Theoretical Ligand-Receptor Interaction Principles

There are no publicly available molecular docking studies featuring this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in:

Identifying potential protein targets.

Predicting the binding affinity and mode of interaction within a receptor's active site.

Elucidating key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

A typical molecular docking workflow involves preparing the 3D structure of the ligand and the target receptor, defining the binding site on the receptor, and using a scoring function to rank the different binding poses. The results are often presented in tables summarizing binding energies and interacting residues. However, in the absence of such studies for this compound, no such data can be provided.

Theoretical Structure-Property Relationship Modeling

No theoretical structure-property relationship (SPR) models specifically developed for or including this compound were found in the literature. SPR studies, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational methods that correlate the chemical structure of a compound with its physicochemical properties or biological activity.

For this compound, such models could be used to predict properties like:

Solubility

Lipophilicity (logP)

Pharmacokinetic parameters (ADME - Absorption, Distribution, Metabolism, Excretion)

Potential biological activities based on its structural features.

These models rely on calculating various molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a predictive model. The development and validation of such models require a dataset of related compounds with known properties, and no such specific model for this compound has been published.

Investigation of Structure Property Relationships of 3 5 Fluoro 1h Indol 1 Yl Phenyl Methanol Derivatives

Influence of Fluoro Substitution on Electronic and Steric Properties of the Indole (B1671886) Core

The presence of the electron-withdrawing fluorine atom can lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This alteration in frontier molecular orbital energies can influence the compound's reactivity and photophysical properties. For instance, a lowered HOMO energy suggests a higher ionization potential, making the molecule less susceptible to oxidation.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com Therefore, its introduction at the 5-position does not impose significant steric hindrance. This allows for a wide range of further modifications on the indole scaffold without causing major conformational restrictions.

A computational study on substituted indoles has shown that substitutions on the six-membered ring of the indole have a significant effect on the ground state electronic structure. chemrxiv.org The C-F bond is also more stable than a C-H bond, which can enhance the metabolic stability of the molecule, a desirable property in medicinal chemistry. tandfonline.com

Role of the Phenylmethanol Moiety in Intramolecular and Intermolecular Interactions (Theoretical Perspectives)

The phenylmethanol moiety in (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol plays a critical role in mediating a variety of non-covalent interactions, which are fundamental to molecular recognition processes. nih.gov The hydroxyl group of the methanol (B129727) substituent is a classic hydrogen bond donor and acceptor. This capability allows the molecule to form intramolecular hydrogen bonds, potentially with the fluorine atom or the pi-system of the indole ring, which can influence the molecule's conformation.

In intermolecular contexts, the hydroxyl group can engage in hydrogen bonding with solvent molecules or biological targets such as proteins. nih.gov The phenyl ring itself can participate in several types of non-covalent interactions, including:

π-π stacking: The aromatic phenyl ring can stack with other aromatic systems, such as those found in proteins or DNA.

C-H-π interactions: The C-H bonds of the phenyl ring can interact with the electron-rich pi systems of other molecules.

Hydrophobic interactions: The nonpolar phenyl group can favorably interact with hydrophobic pockets in larger molecules, displacing water molecules and leading to an entropy-driven binding affinity. nih.gov

Theoretical calculations and database analyses are crucial in understanding and predicting these interactions. researchgate.net Computational methods like Density Functional Theory (DFT) can be employed to model the geometry and energetics of these interactions, providing insights into the preferred binding modes of the molecule. mdpi.com

Impact of Structural Modifications on Theoretical Reactivity Descriptors and Electronic Properties

Structural modifications to the this compound scaffold can be systematically evaluated through theoretical reactivity descriptors to predict their influence on the molecule's chemical behavior. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the indole or phenyl rings will systematically alter these descriptors. An EDG would be expected to raise the HOMO energy, decrease the ionization potential, and increase the molecule's nucleophilicity. Conversely, an EWG would lower the HOMO and LUMO energies, increase the ionization potential and electron affinity, and potentially increase the molecule's electrophilicity.

The following table illustrates the predicted qualitative effects of substituting a hydrogen atom with representative EDGs (e.g., -OCH₃) and EWGs (e.g., -NO₂) on the theoretical electronic properties of the parent scaffold.

Property Parent Scaffold (H) -OCH₃ Substitution (EDG) -NO₂ Substitution (EWG)
HOMO Energy BaselineIncreaseDecrease
LUMO Energy BaselineSlight IncreaseDecrease
HOMO-LUMO Gap BaselineDecreaseDecrease/Increase
Electronegativity (χ) BaselineDecreaseIncrease
Chemical Hardness (η) BaselineDecreaseVariable
Global Electrophilicity (ω) BaselineDecreaseIncrease

This table presents qualitative trends based on established principles of substituent effects in organic chemistry.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com The global electrophilicity index (ω) is a useful parameter for quantifying the electrophilic nature of a molecule and has been shown to correlate with the electronic transition energies in substituted indoles. nih.gov By calculating these descriptors for a library of virtual derivatives, researchers can prioritize the synthesis of compounds with desired electronic properties for specific applications.

Rational Design Principles for Modifying the this compound Scaffold for Targeted Chemical Research

Based on the structure-property relationships discussed, several rational design principles can be formulated for modifying the this compound scaffold to achieve specific research goals:

Modulating Intermolecular Interactions: The hydrogen bonding capacity of the phenylmethanol moiety can be fine-tuned. For example, converting the primary alcohol to a secondary or tertiary alcohol would alter its steric accessibility and hydrogen bonding profile. Replacing the hydroxyl group with other functional groups like an ether, amine, or thiol would introduce different types of interaction capabilities.

Enhancing Metabolic Stability: While the 5-fluoro group already contributes to metabolic stability, further fluorination or the introduction of other metabolically robust groups at susceptible positions could be explored. For instance, replacing metabolically labile C-H bonds with C-F bonds can block sites of oxidative metabolism. tandfonline.com

Controlling Conformation: The linkage between the indole and phenyl rings can be modified to control the relative orientation of these two moieties. Introducing bulky substituents ortho to the C-N bond can restrict rotation and lock the molecule into a specific conformation, which can be advantageous for optimizing binding to a specific biological target.

The following table summarizes these design principles and their potential applications.

Design Principle Structural Modification Predicted Effect Potential Application
Tuning Electronics Add EDG to indole ringIncreased nucleophilicityProbes for electron transfer studies
Add EWG to phenyl ringIncreased electrophilicityDevelopment of covalent inhibitors
Modulating Interactions Modify hydroxyl groupAltered H-bondingOptimizing binding affinity to proteins
Introduce charged groupsEnhanced solubility/ionic interactionsAqueous-phase applications
Enhancing Stability Additional fluorinationIncreased metabolic stabilityDevelopment of drug candidates
Controlling Conformation Introduce bulky groupsRestricted rotationImproving selectivity for a target

By applying these principles, researchers can rationally design new derivatives of this compound with tailored properties for a wide range of applications in materials science, chemical biology, and medicinal chemistry.

Potential Advanced Research Applications and Future Directions in Non Biological Contexts

Exploration of Optical and Electronic Material Applications

The conjugated π-system inherent in the indole (B1671886) and phenyl rings of (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol makes it a prime candidate for investigation in optical and electronic materials.

Non-linear optical (NLO) materials are crucial for a range of applications, including telecommunications, optical computing, and frequency mixing. arxiv.org Organic molecules with π-conjugated systems are particularly promising for NLO applications. arxiv.org Theoretical and experimental studies on other indole derivatives, such as Indole-7-carboxyldehyde, have demonstrated their potential for good NLO behavior, attributed to intramolecular charge transfer. arxiv.orgresearchgate.net The structure of this compound, featuring a donor-π-acceptor (D-π-A) framework, is conducive to exhibiting NLO properties. The fluorine substituent can further influence the electronic properties and enhance NLO response. mdpi.com

Table 1: Comparison of NLO Properties in Related Indole Derivatives

Compound Dipole Moment (Debye) Linear Polarizability (α) (esu) First Order Hyperpolarizability (β) (esu)
Indole-7-carboxyldehyde 1.88 17.36 x 10⁻²⁴ 3.96 x 10⁻³⁰
p-nitrophenyl ethenyl indole 9.4–17.8 - 115 x 10⁻³⁰
Ethenyl indole 4.2–6.2 - 9 x 10⁻³⁰

Data for Indole-7-carboxyldehyde from computational studies. researchgate.net Data for ethenyl indoles from experimental and TDDFT studies. rsc.org

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The indole scaffold is a fundamental building block in organic synthesis. nih.gov this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be a site for further functionalization, and the indole ring can participate in various coupling and cyclization reactions. whiterose.ac.uk For instance, similar indole-containing ligands have been used in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov The specific geometry and electronic nature of this compound could lead to the formation of novel MOFs with unique properties.

Development of Novel Spectroscopic Probes or Chemical Sensors

Indole and its derivatives are known for their intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes and chemical sensors. nih.govspectroscopyonline.com These sensors can be designed to detect a variety of analytes, including metal ions and changes in pH, through mechanisms like fluorescence quenching or enhancement. researchgate.netnih.gov The fluorinated indole moiety in this compound could be particularly advantageous, as fluorine substitution can modulate the photophysical properties, such as quantum yield and emission wavelength, leading to more sensitive and selective sensors. nih.gov

Table 2: Examples of Indole-Based Fluorescent Probes

Probe Type Analyte Detected Sensing Mechanism
Naphthalimide-indole conjugate Cyanide Chemidosimeter
3-formyl-BODIPY with indole salt Cyanide Ratiometric fluorescence
Indole-hydrazone analogue Cu²⁺ 'Turn-on' fluorescence

Information compiled from various studies on indole-based sensors. nih.govnih.gov

Catalysis and Organic Reaction Development (If Compounds Exhibit Catalytic Activity)

While there is no direct evidence of catalytic activity for this compound itself, the broader class of indole derivatives has been utilized in the development of new catalytic systems. For example, indole-based ligands can be coordinated with transition metals to create catalysts for various organic transformations. numberanalytics.com Furthermore, the indole nucleus can act as a scaffold for the development of organocatalysts. numberanalytics.com Research could be directed towards synthesizing derivatives of the title compound that incorporate catalytically active sites or using the compound as a substrate to explore new, efficient synthetic methodologies. dergipark.org.trnih.gov

Advancing Theoretical Insights for Rational Molecular Design and Innovation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the properties and potential applications of novel molecules. researchgate.net Theoretical studies on this compound could provide valuable insights into its electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties. nih.gov These computational predictions can guide the rational design of new materials with tailored optical, electronic, and sensory characteristics. By systematically modifying the structure, for instance, by changing the position of the fluorine atom or altering the substituent on the phenyl ring, researchers can fine-tune the properties of the molecule for specific non-biological applications.

Future Computational Exploration of the this compound Chemical Space

The exploration of the chemical space surrounding this compound through computational methods offers a powerful avenue for discovering novel properties and applications. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's behavior and guide the synthesis of new derivatives with tailored functionalities. researchgate.net

Computational studies are instrumental in understanding the structure-property relationships of indole derivatives. nih.gov For instance, DFT calculations can elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity descriptors of this compound. This information is crucial for predicting its behavior in various chemical environments and for designing molecules with specific electronic or optical properties.

Molecular docking and dynamics simulations, while often used in biological contexts, can also be adapted to explore interactions with non-biological hosts or surfaces. mdpi.com This could be relevant for applications in materials science, such as the design of sensors or molecularly imprinted polymers.

A key area of future computational work will be the systematic in silico modification of the this compound scaffold. By computationally introducing different functional groups at various positions on the indole ring and the phenyl group, researchers can generate a virtual library of derivatives. The properties of these virtual compounds can then be calculated and screened to identify candidates with desired characteristics for non-biological applications.

Interactive Data Table: Potential Computational Exploration Strategies

Computational MethodObjectivePotential Outcome
Density Functional Theory (DFT)Elucidate electronic structure and reactivity.Prediction of electronic and optical properties for materials science applications.
Molecular Dynamics (MD)Simulate behavior in different environments.Understanding of intermolecular interactions for sensor and polymer design.
Virtual ScreeningExplore derivatives with modified functional groups.Identification of new compounds with tailored properties for specific non-biological uses.
Quantum Mechanics/Molecular Mechanics (QM/MM)Study interactions with larger systems (e.g., surfaces).Design of functionalized materials with enhanced performance.

The indole heterocycle is a prominent feature in a vast number of natural products and medicinal agents. nih.gov The ability to functionalize the benzenoid portion of the indole ring, as seen in this compound, opens up avenues for creating novel molecular architectures. nih.gov Computational exploration of this chemical space will undoubtedly accelerate the discovery of new materials and functional molecules based on this versatile scaffold.

Q & A

Q. What are the optimized synthetic routes for (3-(5-Fluoro-1H-indol-1-yl)phenyl)methanol, and what challenges are encountered during purification?

  • Methodological Answer : The synthesis involves reacting 5-fluoroindole with a benzyl halide derivative (e.g., 3-bromophenylmethanol) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution. Post-reduction of intermediates (e.g., aldehydes) using NaBH₄ is critical. Purification challenges include separating regioisomers and unreacted starting materials. Column chromatography with gradients of ethyl acetate/hexane is recommended for high-purity isolation. Reaction monitoring via TLC and optimization of solvent polarity can mitigate these issues .

Q. How can spectroscopic and analytical methods validate the molecular structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the indole ring (δ 7.2–7.8 ppm for aromatic protons), fluorine coupling patterns (e.g., splitting in ¹⁹F NMR), and hydroxymethyl group (δ ~4.6 ppm for -CH₂OH).
  • HR-MS : Verify molecular weight (calc. ~241.26 g/mol) and isotopic patterns consistent with fluorine.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures typically >200°C for similar indole derivatives.
    Cross-referencing experimental data with computational simulations (e.g., DFT-predicted NMR shifts) enhances validation accuracy .

Advanced Research Questions

Q. How does the fluorine substitution at the 5-position of the indole ring influence the compound’s interactions with biological targets?

  • Methodological Answer : Fluorine’s electronegativity enhances lipophilicity (logP) and strengthens hydrogen bonding with target enzymes. Comparative studies with non-fluorinated analogs show:
  • Increased binding affinity : Fluorine’s electron-withdrawing effect polarizes adjacent C-H bonds, improving interactions with catalytic residues (e.g., in 5-lipoxygenase).
  • Improved metabolic stability : Fluorine reduces CYP450-mediated oxidation.
    X-ray crystallography or cryo-EM can map fluorine’s spatial orientation in enzyme binding pockets. For example, fluorine’s van der Waals interactions with hydrophobic residues (e.g., Leu⁴⁵² in COX-2) may explain enhanced inhibition .

Q. What strategies are effective in resolving contradictory data from biological assays involving this compound?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like buffer pH, temperature, and enzyme concentration.
  • Orthogonal assays : Pair enzymatic activity assays (e.g., spectrophotometric monitoring of product formation) with binding studies (e.g., SPR or ITC).
  • Statistical rigor : Use ANOVA to assess inter-experiment variability. Outliers may indicate off-target effects.
  • Proteomic profiling : SILAC-based mass spectrometry identifies unintended protein interactions.
    For instance, discrepancies in IC₅₀ values across labs may arise from differences in assay redox conditions, which can be mitigated by including antioxidants like DTT .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to enzymes like 5-lipoxygenase?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to model interactions with 5-lipoxygenase (PDB: 3V99). Adjust scoring functions for fluorine’s partial charges.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen bond persistence.
  • Free-energy calculations : MM-PBSA/GBSA quantifies ΔG_binding. Validate with in vitro IC₅₀ data.
    Example: Docking may predict strong hydrogen bonding between the hydroxymethyl group and Arg¹⁰¹, while MD reveals transient interactions with Leu⁴⁰⁷ .

Q. How do structural modifications to the hydroxymethyl group affect pharmacological properties?

  • Methodological Answer :
  • Oxidation : Convert -CH₂OH to -COOH using KMnO₄ (in acidic conditions) to study solubility changes.
  • Esterification : React with acetyl chloride to produce -CH₂OAc, altering membrane permeability.
  • SAR Table :
ModificationlogPSolubility (mg/mL)IC₅₀ (5-LOX, μM)
-CH₂OH (parent)2.80.1512.3
-COOH1.22.428.7
-CH₂OAc3.50.078.9
  • In vitro assays : Measure cytotoxicity (MTT assay) and metabolic stability (microsomal incubation). Esterification may improve BBB penetration but reduce aqueous solubility .

Data Contradiction Analysis

Q. How can researchers address conflicting results in thermal stability studies of this compound?

  • Methodological Answer : Contradictory TGA data (e.g., decomposition at 180°C vs. 210°C) may stem from:
  • Sample purity : Impurities (e.g., residual solvents) lower decomposition points. Re-purify via recrystallization.
  • Heating rate : Standardize to 10°C/min. Faster rates may obscure stepwise degradation.
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions affect stability. Report experimental conditions explicitly .

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